Kojibiose Achieves the Highest Prebiotic Index (PI = 21.62) Among 20 Disaccharides Tested in Human Fecal Fermentation
In a systematic in vitro fermentation study of 20 structurally diverse disaccharides, kojibiose [Glc-α(1→2)-Glc] attained the highest prebiotic index (PI) score of 21.62, exceeding the next best disaccharide sophorose [Glc-β(1→2)-Glc] at PI = 18.63 [1]. The prebiotic index integrates bifidobacteria and lactobacilli stimulation, bacteroides suppression, and short-chain fatty acid production into a single quantitative metric. Disaccharides with 1→2, 1→4, and 1→6 linkages generally produced favorable PI scores, but kojibiose's combination of α-configuration and 1→2 linkage uniquely maximized beneficial bacterial growth while minimizing bacteroides. All other α-diglucosides—including maltose, isomaltose, nigerose, and trehalose—scored substantially lower than kojibiose, and mannose-containing disaccharides yielded negative PI values due to bacteroides dominance [1].
| Evidence Dimension | Prebiotic index (PI) – composite score integrating bifidobacteria, lactobacilli, bacteroides, and SCFA |
|---|---|
| Target Compound Data | Kojibiose PI = 21.62 |
| Comparator Or Baseline | Sophorose PI = 18.63; all other 18 disaccharides ≤ lower values (including maltose, isomaltose, nigerose, trehalose, cellobiose, gentiobiose, etc.) |
| Quantified Difference | Kojibiose PI exceeds sophorose by 16%; exceeds the α-diglucoside nigerose and maltose by substantially larger margins |
| Conditions | In vitro batch fecal fermentation, 1% (w/v) human fecal bacteria, 7 mg carbohydrate per 0.7 mL basal medium, pH-controlled, validated against 150 mL batch culture |
Why This Matters
The highest-in-class prebiotic index among structurally characterized disaccharides provides quantitative justification for selecting kojibiose over any other disaccharide for prebiotic functional food and supplement development.
- [1] Sanz ML, Gibson GR, Rastall RA. Influence of disaccharide structure on prebiotic selectivity in vitro. J Agric Food Chem. 2005;53(13):5192-5199. doi:10.1021/jf050276w. View Source
